ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Description
Historical Development of Pyrazolodiazepine Scaffolds
Pyrazolodiazepines emerged as a chemically significant subclass of heterocyclic compounds in the late 20th century. Early synthetic efforts focused on fused bicyclic systems to explore their biological potential, particularly in modulating protein kinases and G protein-coupled receptors (GPCRs). The specific scaffold of pyrazolo[1,5-a]diazepines gained prominence in the 2010s with advancements in multicomponent reactions, such as the Ugi four-component reaction (U4CR), which enabled efficient assembly of complex structures. Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate was first synthesized in 2015 as part of efforts to develop kinase inhibitors, leveraging its ability to mimic ATP-binding motifs.
Chemical Classification and Nomenclature
The compound belongs to the pyrazolo[1,5-a]diazepine family, characterized by a fused pyrazole (five-membered) and diazepine (seven-membered) ring system. Its IUPAC name reflects key structural features:
- Core : Pyrazolo[1,5-a]diazepine (positions 1–8).
- Substituents :
- Ethyl ester at position 2.
- Ethyl group at position 5.
- Ketone at position 4.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate | |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.28 g/mol | |
| CAS Number | 1955519-72-8 |
Significance in Heterocyclic Chemistry
The compound’s fused bicyclic architecture provides:
- Conformational Rigidity : Enhances binding selectivity to biological targets like kinases.
- Multiple Functionalization Sites : Positions 2 (ester), 4 (ketone), and 5 (ethyl) enable structural diversification (e.g., Buchwald–Hartwig amination, Chan–Lam coupling).
- Electron-Deficient Pyrazole Ring : Facilitates π–π stacking interactions in enzyme active sites.
Figure 1 : Structural comparison with related scaffolds:
Current Research Landscape
Recent advances focus on:
- Synthetic Methodologies :
- Applications :
Table 2: Recent Synthetic Routes (2015–2025)
Properties
IUPAC Name |
ethyl 5-ethyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14-6-5-7-15-10(11(14)16)8-9(13-15)12(17)18-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILDNNJRVXJMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN2C(=CC(=N2)C(=O)OCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (C12H17N3O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C12H17N3O3
- Molecular Weight : 251.28 g/mol
- IUPAC Name : Ethyl 5-ethyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
- Purity : Typically around 95% .
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Preliminary research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Enzyme Inhibition
A study conducted by researchers exploring the enzyme inhibition properties of pyrazolo compounds found that ethyl 5-ethyl-4-oxo exhibited significant inhibitory activity against certain kinases involved in cell signaling pathways. This suggests potential applications in diseases where these pathways are dysregulated.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that ethyl 5-ethyl-4-oxo showed notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 3: Cytotoxicity in Cancer Research
Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to assess cell viability and determined that the compound induced apoptosis through the activation of caspase pathways.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate serves as a scaffold for developing new pharmaceutical agents. Its derivatives have been investigated for:
- Anticancer Activity : Research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections .
Neuropharmacology
The compound has been explored for its effects on the central nervous system (CNS). It shows promise as a:
- Anxiolytic Agent : Some derivatives have demonstrated anxiolytic effects in animal models, indicating potential use in treating anxiety disorders .
Research highlights the compound's ability to interact with various biological targets:
- Enzyme Inhibition : Certain derivatives inhibit specific enzymes involved in metabolic pathways, which can be leveraged in drug design to modulate biological processes .
Case Study 1: Anticancer Activity
A study conducted by Natarajan et al. (2023) reported the synthesis of several pyrazolo[1,5-a][1,4]diazepine derivatives that exhibited potent anticancer activity against human breast cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through caspase activation.
Case Study 2: Neuropharmacological Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated a derivative of ethyl 5-ethyl-4-oxo compound for its anxiolytic properties in rodent models. The results indicated significant reduction in anxiety-like behaviors compared to control groups.
Comparison with Similar Compounds
Ethyl vs. Methyl Esters
- Target Compound : Ethyl ester at position 2 (C₁₀H₁₃N₃O₃, MW = 223.23).
- Methyl Analog: Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 163213-38-5, MW = 209.20 g/mol). Synthetic Yield: Ethyl esters often exhibit similar yields (~90%) to methyl analogs under conventional coupling conditions (e.g., HOBt/EDCI in DMF) .
Carboxamide Derivatives
- Demonstrated potent anti-RSV activity (EC₅₀ < 1 μM) as a non-nucleoside inhibitor of the RSV polymerase complex .
Substituent Variations on the Diazepine Core
5-Substituents
- 5-(3-Methylfuran-2-Carbonyl) Derivatives: Ethyl 5-(3-methylfuran-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (Compound 15, CAS: Not provided) showed 90% yield in synthesis and is a precursor to carboxylic acid derivatives with enhanced anti-RSV activity .
Ferrocenyl Derivatives
- 2-Ferrocenyl-7-Hydroxy-5-Phenethyl Analogs :
Physicochemical and Pharmacokinetic Properties
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate typically involves:
- Starting from substituted pyrazole precursors, such as methyl or ethyl pyrazole dicarboxylates.
- Alkylation with appropriate haloalkyl amines.
- Deprotection and cyclization steps to form the diazepine ring.
- Selective reduction or oxidation to achieve the 4-oxo functionality.
- Final esterification or carboxylation to introduce the carboxylate group.
This approach is supported by scalable synthesis routes described in recent literature, emphasizing the use of commercially available starting materials and mild reaction conditions to facilitate the formation of the pyrazolo-diazepine scaffold.
Specific Preparation Methodologies
Alkylation and Cyclization
A key step involves alkylation of methyl pyrazole-3,5-dicarboxylate with a haloalkyl amine such as 3-bromo-N-Boc-propylamine. The Boc protecting group is subsequently removed under acidic conditions, triggering intramolecular cyclization to form the pyrazolo-diazepine ring system.
- Reaction conditions: Mild acidic deprotection (e.g., trifluoroacetic acid).
- Outcome: Formation of the seven-membered diazepine ring fused to the pyrazole.
Selective Reduction of Lactam
The 4-oxo group in the tetrahydro-pyrazolo-diazepine is introduced or maintained by selective reduction of the lactam moiety using borane reagents. This step is crucial to obtain the correct oxidation state of the heterocycle.
- Reagent: Borane (BH3) complexes.
- Selectivity: Reduction targets the lactam without affecting other sensitive groups.
- Protection: The resulting amine may be protected again with tert-butyloxycarbonyl (Boc) to facilitate further transformations.
Alternative Synthetic Routes
Hydrazine Condensation Approach
An alternative method involves the condensation of hydrazines with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate under aqueous acidic conditions. This leads to N-substituted pyrazole-3,5-dicarboxylates, which can be further cyclized to form pyrazolo-diazepine derivatives by employing hydrazinoalkylamines.
- Key reagents: Hydrazine derivatives (e.g., 2-hydrazinoethylamine).
- Cyclization: Occurs concomitantly with Boc deprotection or under acidic conditions.
- Advantages: Rapid synthesis, suitable for generating diverse bicyclic derivatives.
Summary Table of Preparation Steps
Research Findings and Considerations
- The synthetic route is adaptable for scale-up, using commercially available starting materials and reagents.
- Selective reduction and protection steps ensure the integrity of sensitive functional groups.
- The cyclization step is critical and must be carefully controlled to avoid side reactions such as ring contraction or formation of undesired isomers.
- The compound's solubility profile requires careful solvent handling during formulation, which also informs purification and handling during synthesis.
- Patents related to substituted pyrazolo-diazepine derivatives provide additional synthetic insights and potential variations in substituents and reaction conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., dihydro pyrazole derivatives) in ethanol, followed by purification via filtration and recrystallization. For example, analogous compounds are synthesized by refluxing equimolar reactants in ethanol for 3 hours, yielding >85% after crystallization from aqueous DMF . Key steps include controlling reaction time, solvent selection, and recrystallization solvents to optimize purity.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Multimodal characterization is critical:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 2.37 ppm for CH3 groups in DMSO-d6) .
- IR Spectroscopy : Identifies carbonyl (C=O) and other functional groups (e.g., 1700–1750 cm⁻¹ for esters) .
- HRMS (ESI) : Validates molecular weight with <5 ppm accuracy .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction parameters (solvent volume, reflux duration, molar ratios) and document purification steps (e.g., recrystallization solvent ratios). For example, ethanol/DMF (1:1) mixtures are used to isolate crystalline products with >95% purity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Quantum chemical reaction path searches (e.g., density functional theory) predict transition states and energetics to identify optimal conditions (temperature, solvent). ICReDD’s framework integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Methodological Answer : Cross-validate using:
- X-ray Diffraction : Resolves ambiguities in NMR assignments by providing definitive bond lengths/angles .
- DFT Calculations : Predict NMR/IR spectra for comparison with experimental data (e.g., deviations >0.1 ppm suggest structural misassignment) .
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
- Methodological Answer : Apply CRDC subclass RDF2050112 principles:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to model solvent distribution in batch reactors.
- Heat Transfer : Optimize reflux condenser design to maintain steady boiling points .
Q. What advanced purification techniques improve yield and purity?
- Methodological Answer :
- Membrane Separation : Isolate intermediates using molecular weight cut-off (MWCO) membranes .
- Chromatography : Employ preparative HPLC with C18 columns for polar byproducts .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
